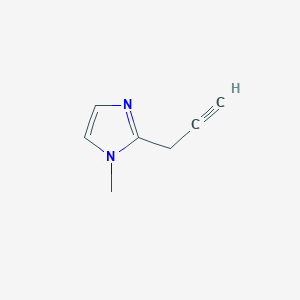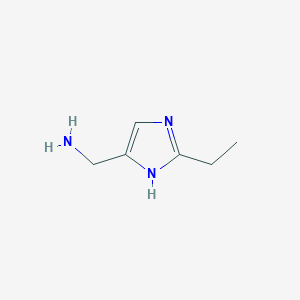
(2-Ethyl-1h-imidazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1h-imidazol-4-yl)methanamine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by an ethyl group at the second position and a methanamine group at the fourth position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1h-imidazol-4-yl)methanamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethyl-1h-imidazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with various functional groups, while reduction can produce simpler imidazole compounds.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1h-imidazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1h-imidazol-4-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-4-methyl-1H-imidazole: Contains an additional methyl group at the fourth position.
1-Ethyl-1H-imidazole: Lacks the methanamine group.
Uniqueness: (2-Ethyl-1h-imidazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methanamine group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2-ethyl-1H-imidazol-5-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
YDCBPRUBLDZYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


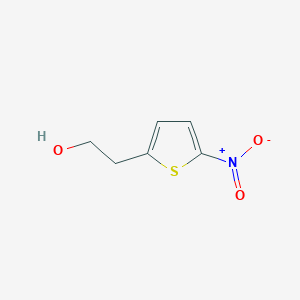

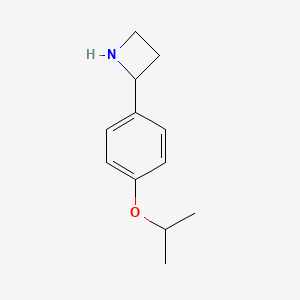
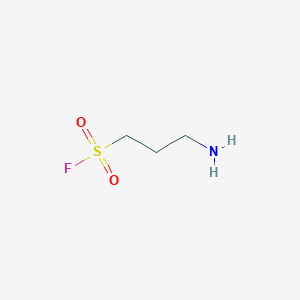
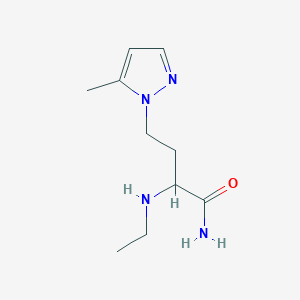
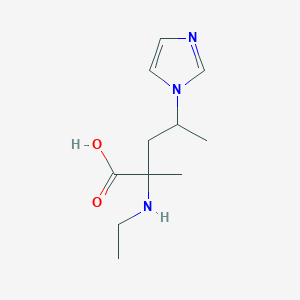
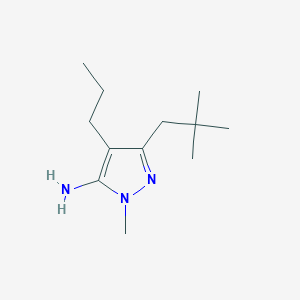

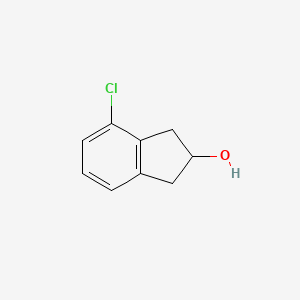
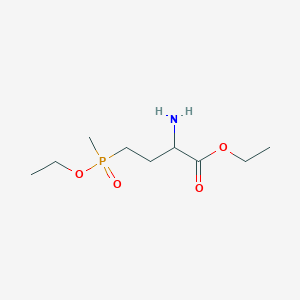
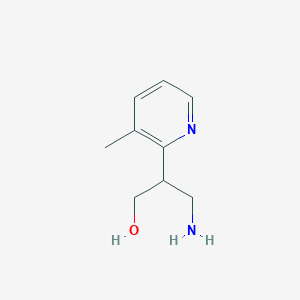
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)

